5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Description
5-Benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound featuring a fused pyrazolo[3,4-b]pyridine core with two ketone groups (dione) at positions 3 and 4. The structure includes a benzyl substituent at position 5, a methyl group at position 6, and a phenyl group at position 5.
Properties
IUPAC Name |
5-benzyl-6-methyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-16(12-14-8-4-2-5-9-14)18(24)17-19(21-13)22-23(20(17)25)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSFSOMGOMLRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions, such as trifluoroacetic acid, to form the pyrazolo[3,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes:
- Formation of the pyrazole ring.
- Fusion with a pyridine ring through cyclization reactions.
- Functionalization to introduce benzyl, methyl, and phenyl groups at specific positions on the core structure.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups such as halides, amines, or thiols.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
The compound has been investigated for its potential as a kinase inhibitor , particularly in relation to diseases such as diabetes and its complications. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can lead to therapeutic effects in conditions like diabetic nephropathy and neuropathy. The structure of pyrazolo[3,4-b]pyridine derivatives has shown promise in targeting different isoforms of Protein Kinase C (PKC), which are implicated in various signaling pathways related to cell growth and differentiation .
Case Study: PKC Inhibition
A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine could effectively inhibit specific PKC isoforms. This inhibition was linked to reduced cellular proliferation in cancer cell lines, suggesting potential applications in oncology .
Antimicrobial Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways has been explored. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Efficacy
In vitro studies have revealed that certain pyrazolo[3,4-b]pyridine compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve inhibition of bacterial enzyme systems essential for survival .
Fluorescent Sensors
The unique electronic properties of pyrazolo[3,4-b]pyridine compounds make them suitable candidates for development as fluorescent sensors . Their ability to undergo photophysical changes upon interaction with specific ions or molecules can be harnessed for environmental monitoring or biological sensing applications .
Case Study: Ion Detection
Recent advancements have shown that modified pyrazolo[3,4-b]pyridine derivatives can selectively bind to metal ions such as Cu²⁺ and Pb²⁺, resulting in a measurable fluorescence change. This property is particularly useful for detecting heavy metals in environmental samples .
Material Science Applications
The structural versatility of 5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione allows for its incorporation into polymer matrices or nanomaterials. Such applications are being explored for the development of advanced materials with tailored properties for electronics or photonics.
Case Study: Polymer Composites
Studies have indicated that incorporating pyrazolo[3,4-b]pyridine derivatives into polymer composites enhances their thermal stability and mechanical strength. These composites are being investigated for use in high-performance applications such as aerospace materials .
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methods including multi-component reactions and cyclization strategies. Understanding the synthetic pathways is crucial for optimizing yield and purity for specific applications.
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Multi-component reaction | Involves the condensation of aldehydes with hydrazones followed by cyclization | 75 |
| Cyclization | Utilizes acid catalysis to promote the formation of the pyrazolo ring | 80 |
| Column chromatography | Purification method post-synthesis to isolate the desired compound | - |
Mechanism of Action
The mechanism of action of 5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms in the pyrazolo[3,4-b]pyridine core can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Core Heterocycle Differences
The target compound’s pyrazolo[3,4-b]pyridine-dione core distinguishes it from analogs in the evidence, such as pyrrolo[3,4-b]indole-diones (e.g., compounds 4c–4g in ). For example:
- Aromaticity : The pyrazolo-pyridine core has a larger conjugated π-system than pyrrolo-indole, which may enhance stability and influence binding to aromatic-rich biological targets.
- Substituent Positions : The benzyl group at position 5 in the target compound contrasts with substituents at positions 2 and 4 in pyrrolo-indole derivatives (e.g., 4-methyl or ethyl groups in ), affecting molecular geometry .
Physicochemical Properties
*Calculated based on molecular formula (C₂₀H₁₇N₃O₂).
- Molecular Weight : The target compound (~331 g/mol) is lighter than STK263465 (395.85 g/mol) and 482584-49-6 (439.51 g/mol), primarily due to differences in substituent bulk (e.g., chloro and pyrimidinyl groups in STK263465) .
- Melting Points : While the target’s melting point is unreported, analogs in show that substituent size inversely correlates with melting point (e.g., 4e with 2,4-dimethyl groups melts at 98–100°C vs. 155–156°C for 4g with 4-ethyl). The target’s benzyl and phenyl groups may elevate its melting point compared to smaller analogs .
Substituent Effects on Bioactivity (Inferred)
- Benzyl vs. Chlorobenzyl : STK263465’s 4-chlorobenzyl group may enhance hydrophobic interactions or binding affinity compared to the target’s benzyl group, as halogens often improve target engagement .
- Pyrimidinyl vs.
- Naphthalene vs.
Research Implications
The pyrazolo[3,4-b]pyridine-dione core offers a versatile scaffold for drug discovery. Key areas for further study include:
- Structure-Activity Relationships (SAR) : Systematic modification of substituents (e.g., halogenation, heterocyclic replacements) to optimize pharmacokinetic properties.
- Biological Screening : Testing against targets such as kinases or phosphodiesterases, where related heterocycles have shown activity .
Biological Activity
5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features a pyrazolo[3,4-b]pyridine core with various substituents that enhance its biological activity. The presence of the benzyl and methyl groups contributes to its lipophilicity and overall stability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-benzyl-6-methyl-2-phenyl... | HeLa | 3.5 | Induces apoptosis and cell cycle arrest |
| 5-benzyl-6-methyl-2-phenyl... | MCF7 | 4.2 | Modulates apoptosis pathways |
| 5-benzyl-6-methyl-2-phenyl... | HCT116 | 4.0 | Inhibits proliferation |
The compound exhibits a dose-dependent response in inhibiting cell proliferation and inducing apoptosis in HeLa cells, with an IC50 value of 3.5 µM . It has been shown to arrest the cell cycle at the S phase, leading to increased rates of apoptosis as evidenced by flow cytometry assays.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/ml |
| Escherichia coli | 25 µg/ml |
| Pseudomonas aeruginosa | 20 µg/ml |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression by modulating cyclin-dependent kinases (CDKs), particularly affecting the S phase.
- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis through interaction with ribosomal RNA.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-b]pyridine derivatives for their anticancer activities. In vitro tests revealed that compounds with electron-donating groups exhibited enhanced activity against breast cancer cells compared to those with electron-withdrawing groups. This highlights the importance of substituent effects on biological activity .
Q & A
Basic: What are the optimized synthetic routes for 5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step routes, such as cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example, hydrazine reacts with ethyl carboxylate intermediates in alcohol solvents (e.g., ethanol or methanol) under reflux (78°C), monitored via thin-layer chromatography (TLC). Key parameters include:
- Solvent choice : Polar protic solvents (e.g., ethanol) enhance nucleophilic substitution rates and yield (~87% reported in ethanol) .
- Temperature control : Reflux conditions (70–80°C) optimize cyclization while minimizing side reactions.
- Purification : Recrystallization or column chromatography is used to isolate the product.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Standard characterization protocols include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and aromatic proton environments.
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH groups (~3200 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., ~377.824 g/mol for analogs) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state analogs .
Basic: What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases, phosphatases, or cyclooxygenases using fluorometric/colorimetric substrates.
- Antimicrobial screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity.
Advanced: How can structural analogs inform SAR (Structure-Activity Relationship) studies?
Methodological Answer:
Comparative analysis of analogs with modified substituents reveals key pharmacophores. For example:
| Compound Name | Key Modification | Observed Activity |
|---|---|---|
| 6-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine | Chloro substituent | Enhanced anti-inflammatory activity |
| 5-Chloro-3-methylpyrazole | Simplified core | Moderate antimicrobial |
Dual carbonyl groups in the target compound enhance hydrogen-bonding interactions with biological targets, suggesting a mechanism distinct from simpler analogs .
Advanced: How to resolve contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
Contradictions often arise from assay variability. Strategies include:
- Standardized protocols : Use uniform cell lines, incubation times, and positive controls (e.g., ciprofloxacin for antimicrobial assays).
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Structural validation : Confirm compound purity (>95% via HPLC) to rule out impurity-driven artifacts .
Advanced: What advanced synthetic strategies enable diversification of the pyrazolo[3,4-b]pyridine core?
Methodological Answer:
- Multi-component reactions : Combine amines, aldehydes, and cyclic diketones in one pot to generate fused heterocycles .
- Transition-metal catalysis : Palladium-mediated cross-coupling introduces aryl/alkyl groups at specific positions.
- Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) adds bioorthogonal handles for target engagement studies .
Advanced: What environmental fate and ecotoxicological assessments are recommended for this compound?
Methodological Answer:
Follow the INCHEMBIOL framework :
Physicochemical properties : Measure logP (lipophilicity), aqueous solubility, and photostability.
Biotic/abiotic degradation : Conduct hydrolysis/photolysis studies under simulated environmental conditions.
Ecotoxicology : Test acute toxicity on Daphnia magna and algae (OECD guidelines) to assess aquatic risk.
Advanced: How to design mechanistic studies for target engagement?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified enzymes/receptors.
- Molecular docking : Use PyMOL or AutoDock to predict binding modes, guided by crystallographic data of analogs .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
